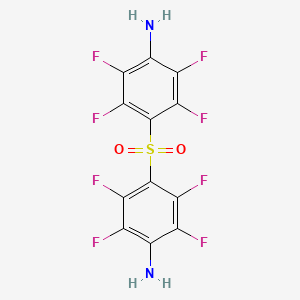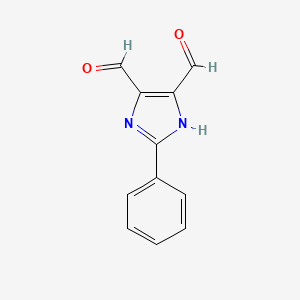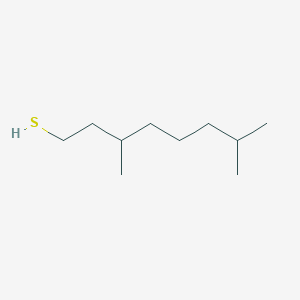
3,7-Dimethyloctane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyloctane-1-thiol is an organic compound with the molecular formula C10H22S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dimethyloctane-1-thiol can be synthesized through several methods. One common method involves the reaction of an alkyl halide with thiourea, followed by hydrolysis. The reaction proceeds as follows:
- The alkyl halide reacts with thiourea to form an alkyl isothiourea salt.
- The alkyl isothiourea salt is then hydrolyzed with a base to yield the desired thiol .
Another method involves the reaction of an alkyl halide with sodium hydrosulfide (NaSH) in an SN2 reaction, where the halide is replaced by the thiol group .
Industrial Production Methods
In industrial settings, the production of thiols often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyloctane-1-thiol undergoes several types of chemical reactions, including:
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a molecule.
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.
Reduction: Zinc and hydrochloric acid (HCl).
Substitution: Sodium hydrosulfide (NaSH) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thiol-substituted compounds.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyloctane-1-thiol has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,7-Dimethyloctane-1-thiol involves its ability to participate in redox reactions and nucleophilic substitution reactions. In redox reactions, the thiol group can be oxidized to form disulfides, which can then be reduced back to thiols. This interconversion is crucial in maintaining the redox balance in biological systems . In nucleophilic substitution reactions, the thiol group acts as a nucleophile, attacking electrophilic centers in other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octanethiol: Similar in structure but lacks the methyl groups at positions 3 and 7.
3,7-Dimethyloctane: Similar carbon backbone but lacks the thiol group.
3,7-Dimethyloctan-1-ol: Contains a hydroxyl group (-OH) instead of a thiol group (-SH).
Uniqueness
3,7-Dimethyloctane-1-thiol is unique due to the presence of both the thiol group and the specific methyl substitutions at positions 3 and 7. These structural features influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
138077-76-6 |
|---|---|
Molekularformel |
C10H22S |
Molekulargewicht |
174.35 g/mol |
IUPAC-Name |
3,7-dimethyloctane-1-thiol |
InChI |
InChI=1S/C10H22S/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
RQWWXOUTWRSURG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
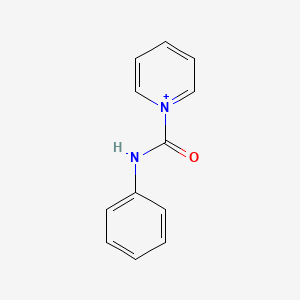
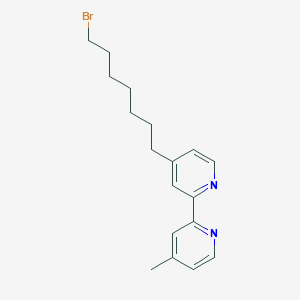
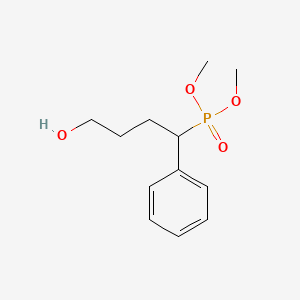


![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)

